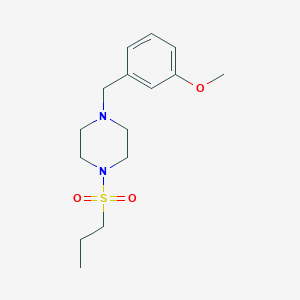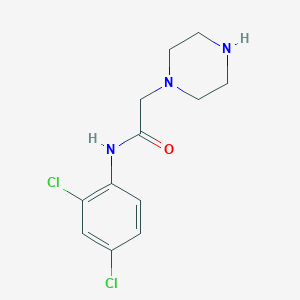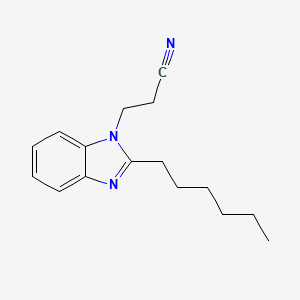
1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group attached to a piperazine ring, which is further substituted with a propylsulfonyl group. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 1-(3-methoxybenzyl)piperazine with a propylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 1-(3-hydroxybenzyl)-4-(propylsulfonyl)piperazine.
Reduction: Formation of 1-(3-methoxybenzyl)-4-(propylthio)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The propylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)piperazine: Lacks the propylsulfonyl group, making it less soluble and stable.
4-(Propylsulfonyl)piperazine: Lacks the methoxybenzyl group, reducing its potential for aromatic interactions.
1-Benzyl-4-(propylsulfonyl)piperazine: Similar structure but lacks the methoxy group, affecting its reactivity.
Uniqueness: 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the combination of the methoxybenzyl and propylsulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its solubility, stability, and potential for interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H24N2O3S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O3S/c1-3-11-21(18,19)17-9-7-16(8-10-17)13-14-5-4-6-15(12-14)20-2/h4-6,12H,3,7-11,13H2,1-2H3 |
InChI Key |
YFYVFLLJKAPOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B14919643.png)
![3-{[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-YL]amino}-6,7-dimethoxy-1(3H)-isobenzofuranone](/img/structure/B14919645.png)
![Ethyl 6-methyl-2-{[(thiophen-2-ylacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14919646.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919647.png)

![N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B14919653.png)

![2-Chlorobenzaldehyde O~1~-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime](/img/structure/B14919663.png)
![2-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B14919669.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide](/img/structure/B14919681.png)
![2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14919687.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14919691.png)
![2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14919692.png)
![1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one](/img/structure/B14919709.png)
